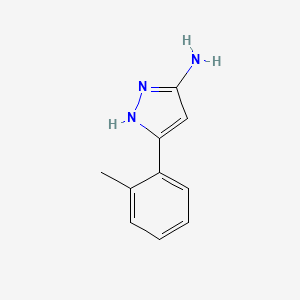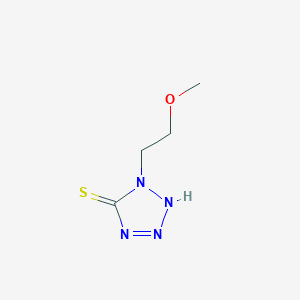
2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidones, which serve as precursors to the piperidine ring . Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with the compound , are often used in the agrochemical and pharmaceutical industries . The synthesis of these derivatives is an important research topic .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole” are not available, similar compounds often undergo protodeboronation . This process involves the removal of a boron group from an organic compound, which can be a crucial step in the synthesis of complex organic molecules .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Research on thiazolidinone and thiazole derivatives, including compounds similar in structure to 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole, shows significant antimicrobial activity. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives for evaluation against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012).
Antitubercular and Antifungal Activities
Compounds featuring thiazole and piperidine structures have been investigated for their antitubercular and antifungal properties. Syed et al. (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives that showed promising antitubercular and antifungal activities, suggesting the potential of these compounds in treating infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, S., 2013).
Anti-inflammatory Potential
Gandhi et al. (2018) reported on the synthesis of chromene derivatives using a compound structurally related to this compound, demonstrating significant anti-inflammatory activity. This research points towards the application of such compounds in the development of new anti-inflammatory drugs (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Enzyme Inhibition for Therapeutic Applications
Khalid et al. (2016) synthesized 1,3,4-oxadiazole bearing compounds, including structures similar to the target compound, demonstrating inhibitory activity against the butyrylcholinesterase (BChE) enzyme. The study includes molecular docking studies to understand the interaction between the synthesized compounds and the BChE enzyme, indicating potential therapeutic applications in diseases where enzyme inhibition is beneficial (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to interact with various cellular targets, leading to a range of biological activities.
Mode of Action
Based on the structural components, it can be inferred that the piperidine and thiazole moieties might play crucial roles in its interaction with cellular targets .
Biochemical Pathways
Compounds containing piperidine and thiazole structures have been reported to influence various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.
Propriétés
IUPAC Name |
2,4-dimethyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2S/c1-8-11(18-9(2)16-8)7-17-5-3-10(4-6-17)12(13,14)15/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQUFXYUQBSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)
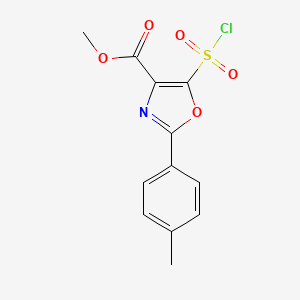
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2985091.png)
![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

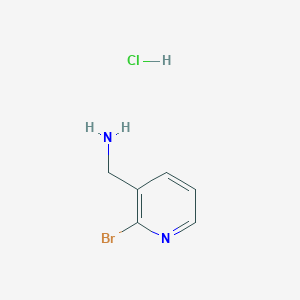

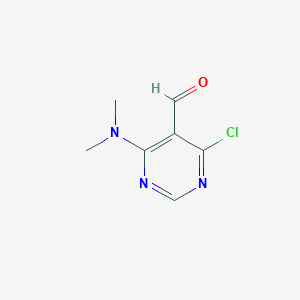
![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)

